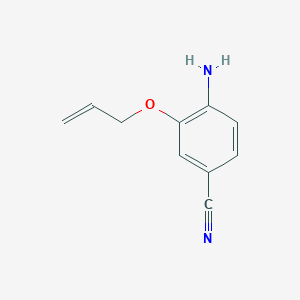

2-Allyloxy-4-cyanoaniline

Description

Contextual Significance of Functionalized Anilines in Synthetic Chemistry

Functionalized anilines are a critical class of aromatic compounds that serve as foundational materials in the synthesis of a wide range of more complex molecules. The presence of the amino group on the aromatic ring not only imparts basicity but also strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This inherent reactivity makes anilines valuable precursors for the synthesis of dyes, pharmaceuticals, and agrochemicals. Furthermore, the amino group itself can be readily modified through reactions such as diazotization, acylation, and alkylation, providing a gateway to a diverse array of nitrogen-containing compounds. The strategic placement of other substituents on the aniline (B41778) ring further modulates its electronic properties and reactivity, allowing for fine-tuned control over subsequent chemical transformations.

Role of Allyl Ethers as Versatile Functional Groups in Organic Transformations

Allyl ethers are a highly versatile functional group in organic synthesis, prized for their ability to participate in a wide variety of chemical reactions. The allyl group can be cleaved under specific conditions to regenerate the parent hydroxyl group, making it an effective protecting group for alcohols and phenols. Beyond this protective role, the double bond of the allyl group is amenable to a plethora of transformations, including epoxidation, dihydroxylation, and ozonolysis. Moreover, allyl ethers can undergo rearrangement reactions, such as the Claisen rearrangement, to form new carbon-carbon bonds. In the realm of organometallic chemistry, the allylic C-O bond can be activated by transition metal catalysts, such as palladium, to form π-allyl complexes. These intermediates are highly reactive towards a range of nucleophiles, enabling the construction of complex molecular architectures through cross-coupling reactions.

Overview of 2-Allyloxy-4-cyanoaniline within the Landscape of Multifunctional Aromatic Compounds

This compound is a unique trifunctional aromatic compound that combines the chemical features of an aniline, an allyl ether, and a benzonitrile. This distinct combination of functional groups suggests a rich and varied chemical reactivity, positioning it as a potentially valuable intermediate in organic synthesis. The aniline moiety provides a site for diazotization and subsequent functional group transformations, as well as directing electrophilic aromatic substitution. The allyl ether group can serve as a handle for transition metal-catalyzed cross-coupling reactions or be deprotected to reveal a phenol (B47542). The nitrile group is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. The interplay of these three functional groups on a single aromatic core makes this compound a compelling target for synthetic exploration and a potentially powerful tool for the construction of complex molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-amino-3-prop-2-enoxybenzonitrile |

InChI |

InChI=1S/C10H10N2O/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6H,1,5,12H2 |

InChI Key |

WKGJYQZPKBTYPW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyloxy 4 Cyanoaniline and Structural Analogues

Direct Synthetic Pathways

Direct synthesis of 2-Allyloxy-4-cyanoaniline can be envisioned through the strategic functionalization of precursors that already contain a significant portion of the final molecular framework.

Preparative Routes from Advanced Intermediates

One direct approach involves the O-allylation of a pre-existing aminophenol derivative. A key intermediate for this strategy is 4-amino-3-hydroxybenzonitrile (B1279274). The synthesis of this precursor has been described, providing a viable starting point for the final allylation step. The reaction of 4-amino-3-hydroxybenzonitrile with an allyl halide, such as allyl bromide, under basic conditions would directly yield this compound. This method is advantageous as it introduces the allyl group in the final step, potentially simplifying purification.

| Starting Material | Reagent | Product | Reaction Type |

| 4-amino-3-hydroxybenzonitrile | Allyl bromide | This compound | Williamson Ether Synthesis |

Strategies for Functional Group Interconversion and Modification

Functional group interconversion offers another direct route. For instance, a molecule containing a different functional group at the 2-position could be converted to an allyloxy group. While specific examples for this compound are not extensively documented, analogous transformations on similar aromatic systems are common in organic synthesis.

Stepwise Synthetic Approaches from Simpler Precursors

A more common and versatile strategy involves the construction of this compound from readily available starting materials through a multi-step sequence.

Derivatization from Phenolic Starting Materials

A logical and widely applicable approach begins with a simple phenolic compound, such as 4-hydroxybenzonitrile (B152051) (p-cyanophenol) nih.govgoogle.com. This commercially available starting material provides the core benzene (B151609) ring with the cyano group at the desired position. The synthesis then proceeds through a series of regioselective reactions to introduce the amino and allyloxy groups.

The first step in this sequence is the regioselective nitration of 4-hydroxybenzonitrile. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by the cyano group, nitration is expected to occur at one of the ortho positions. The introduction of a nitro group at the position ortho to the hydroxyl group yields 4-cyano-2-nitrophenol. This reaction is a critical step, and conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

While specific conditions for the nitration of 4-hydroxybenzonitrile are not detailed in the provided search results, general methods for phenol (B47542) nitration can be applied researchgate.net. These typically involve the use of a nitrating agent such as nitric acid in a suitable solvent.

Following the successful nitration, the next step is the etherification of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenoxide ion with an alkyl halide masterorganicchemistry.comwikipedia.org. In this case, 4-cyano-2-nitrophenol is treated with a base to form the corresponding phenoxide, which then reacts with allyl bromide to yield 2-allyloxy-4-nitrobenzonitrile. This reaction is generally efficient for primary halides like allyl bromide. A similar allylation of 2-allyl-4-bromo-6-nitrophenol has been reported to proceed in acetone (B3395972) with potassium carbonate as the base mdpi.com.

The final step in this synthetic sequence is the reduction of the nitro group to an amine. This transformation must be performed chemoselectively to avoid the reduction of the cyano group or the double bond of the allyl group. Several reagents are known to selectively reduce aromatic nitro groups in the presence of other functional groups. For instance, tin(II) chloride dihydrate (SnCl2·2H2O) is a classic reagent for this purpose. Catalytic hydrogenation with specific catalysts can also be employed. The successful reduction of the nitro group in 2-allyloxy-4-nitrobenzonitrile would furnish the target compound, this compound. The reduction of a nitro group in a related bromo-substituted allyloxy-nitrobenzene has been successfully carried out mdpi.com.

| Intermediate | Reagent | Product | Reaction Type |

| 4-hydroxybenzonitrile | Nitrating agent | 4-cyano-2-nitrophenol | Electrophilic Aromatic Substitution |

| 4-cyano-2-nitrophenol | Allyl bromide, Base | 2-allyloxy-4-nitrobenzonitrile | Williamson Ether Synthesis |

| 2-allyloxy-4-nitrobenzonitrile | Reducing agent (e.g., SnCl2·2H2O) | This compound | Reduction |

Electrochemical Synthesis Techniques for Aryl Amines

Electrochemical methods for the synthesis of aryl amines have emerged as a powerful alternative to traditional cross-coupling reactions, which often rely on expensive metal catalysts and harsh reaction conditions. nih.gov Synthetic organic electrochemistry provides precise redox control, enabling transformations with less waste and accomplishing otherwise difficult reactions. nih.gov These techniques are applicable to a broad range of aryl halides and amine nucleophiles, making them suitable for the synthesis of complex molecules. nih.gov

Recent advancements include the development of an electrochemically driven, nickel-catalyzed method for C-N cross-coupling, which has proven effective for a wide array of substrates, including medicinally relevant heterocycles. nih.gov Another innovative approach is the direct C–H amination of aromatic compounds. This method involves the electrochemical oxidation of an aromatic compound in the presence of pyridine, followed by a reaction with an alkylamine to form the aromatic primary amine. acs.org This technique is notable for avoiding the use of metal catalysts and strong reducing agents, thereby showing remarkable functional group compatibility. acs.org Furthermore, the direct electrochemical amination of aryl halides using ammonia (B1221849) (NH₃) as the nitrogen source has been developed, offering an efficient pathway to primary arylamines with good functional group tolerance. nih.gov

Table 1: Examples of Electrochemical C-H Amination of Aromatic Compounds This interactive table summarizes the yields of various aromatic primary amines synthesized via an electrochemical method involving N-arylpyridinium ions.

| Aromatic Compound | Product | Yield (%) |

|---|---|---|

| Anisole | 4-Methoxyaniline | 69 |

| 1,2-Dimethoxybenzene | 3,4-Dimethoxyaniline | 71 |

| 1,3-Dimethoxybenzene | 2,4-Dimethoxyaniline | 75 |

| Biphenyl | 4-Aminobiphenyl | 58 |

| Iodobenzene | 4-Iodoaniline | 55 |

Data sourced from a study on electrochemical C-H amination. The reactions were conducted on a 0.20 mmol scale after 3.0 F/mol of electricity was consumed, followed by treatment with piperidine. acs.org

A significant advancement in electrochemical synthesis is the in-situ generation of diazonium cations from their corresponding aryl amines within the electrochemical cell. acs.org This technique typically involves the reaction of an arylamine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in aqueous acid or tert-butyl nitrite in organic media, directly in the reaction vessel. nih.govacs.org The diazonium cations, once formed, can be readily and electrochemically reduced at the electrode surface to generate aryl radicals. nih.govrsc.org

This one-step approach avoids the isolation of potentially unstable diazonium salts, enhancing the safety and efficiency of the process. nih.gov The generated aryl radicals are highly reactive intermediates that can participate in a variety of subsequent transformations, including the formation of new carbon-carbon or carbon-heteroatom bonds. The versatility of this method has been demonstrated through the modification of electrode surfaces by grafting aryl groups, a process confirmed by cyclic voltammetry. acs.orgiaea.org The electrochemical behavior of in-situ generated diazonium cations is often similar to that of isolated diazonium salts, validating the utility of this approach for various synthetic applications. acs.org

Table 2: Conditions for In-situ Diazonium Cation Generation This interactive table outlines common reagents used for the in-situ generation of diazonium cations in different media.

| Amine Precursor | Diazotizing Agent | Medium | Application |

|---|---|---|---|

| 4-Nitroaniline | Sodium Nitrite (NaNO₂) | Aqueous HCl | Electrode Surface Modification acs.org |

| 4-Nitroaniline | tert-Butyl Nitrite | Acetonitrile (B52724) | Electrode Surface Modification acs.orgiaea.org |

| Arylamine | Nitrite Anions (from Nitrate) | Aqueous | Localized Generation for Grafting nih.gov |

Data compiled from studies on the electrochemical derivatization using in-situ generated diazonium cations. acs.orgnih.govacs.orgiaea.org

Sustainable and Atom-Economical Synthetic Protocols for Related Anilines

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for anilines. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Traditional methods for aniline (B41778) synthesis, such as the Béchamp process involving the reduction of nitrobenzenes with iron, suffer from poor atom economy (around 35%) and generate significant iron oxide waste. rsc.org In contrast, modern catalytic routes exhibit a much-improved atom economy of 72%, with water as the only byproduct. rsc.org

Recent innovations focus on developing even more environmentally benign processes. One such breakthrough is a method for creating anilines at room temperature and pressure using a redox mediator. specchemonline.com This process uses an electrical current passed through water to generate protons and electrons, which are then delivered by the mediator to the nitrobenzene (B124822) substrate. specchemonline.com This technique prevents direct electro-reduction at the electrode surface, minimizing byproducts and achieving yields of over 99% in several cases. specchemonline.com

Biocatalysis offers another sustainable alternative. The use of enzymes, such as immobilized nitroreductases, allows for the reduction of aromatic nitro compounds in continuous packed-bed reactors. nih.govacs.org This chemoenzymatic approach operates under mild conditions (room temperature and atmospheric pressure) in aqueous media, eliminating the need for high-pressure hydrogen and precious-metal catalysts. nih.govacs.org This method is highly chemoselective and represents a significant step towards making the multi-billion dollar aniline production industry more sustainable. specchemonline.comacs.org

Table 3: Comparison of Atom Economy in Aniline Synthesis Methods This interactive table compares the atom economy of different industrial processes for synthesizing bulk chemicals, including aniline.

| Process | Traditional Method | Atom Economy (%) | Catalytic/Green Method | Atom Economy (%) |

|---|---|---|---|---|

| Aniline Synthesis | Béchamp Process (Iron Reduction) | 35 | Catalytic Hydrogenation | 72 |

| Ethylene Oxide Synthesis | Chlorohydrin Process | 23 | Direct Catalytic Oxidation | 100 |

| Nitrobenzene Synthesis | 'Mixed Acid' Route | 51 | Triflate Catalyst Route | 87 |

Data sourced from a comparative analysis of stoichiometric and catalytic processing options. rsc.org

Reactivity Profiles and Mechanistic Investigations of 2 Allyloxy 4 Cyanoaniline

Transformations Involving the Aromatic Amine Moiety

The primary aromatic amine is often the most reactive site, serving as a versatile handle for synthetic modifications. It can be readily converted into a diazonium salt, act as a nucleophile, or participate in radical-mediated processes.

Diazotization and Aryl Diazonium Salt Chemistry

The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone of aromatic chemistry. organic-chemistry.org This transformation is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mychemblog.comlibretexts.org The diazonium salts of primary aromatic amines are notably more stable than their aliphatic counterparts. mychemblog.com

The resulting 2-allyloxy-4-cyanobenzenediazonium salt is a highly valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide array of nucleophiles with the evolution of stable nitrogen gas (N₂). chemistrysteps.commasterorganicchemistry.com This facilitates the introduction of functional groups onto the aromatic ring that are often difficult to install directly.

Key reactions involving the aryl diazonium salt of 2-allyloxy-4-cyanoaniline include:

Sandmeyer Reactions : This class of reactions uses copper(I) salts to catalyze the replacement of the diazonium group. chemistrysteps.commasterorganicchemistry.com Treatment with cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous cyanide (CuCN) can introduce chloro, bromo, or an additional cyano group, respectively. masterorganicchemistry.comgoogle.com

Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt can be isolated and then thermally decomposed to yield the corresponding aryl fluoride. libretexts.org

Iodination : Aryl iodides can be formed by treating the diazonium salt solution with a solution of potassium iodide (KI). masterorganicchemistry.comlibretexts.org

Hydroxylation : Warming the aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group to form a phenol (B47542). libretexts.orglibretexts.orgchemguide.co.uk

| Reaction Type | Reagents | Product Functional Group |

| Sandmeyer (Halogenation) | CuCl or CuBr | -Cl or -Br |

| Sandmeyer (Cyanation) | CuCN/KCN | -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, heat | -OH |

Nucleophilic Substitution and Condensation Reactions of the Aniline

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to react with various electrophiles. While the electron-withdrawing nature of the ortho-allyloxy and para-cyano groups reduces the basicity and nucleophilicity of the amine compared to aniline itself, it can still participate in characteristic reactions.

Nucleophilic aromatic substitution (SNAr) reactions can occur where the aniline acts as the nucleophile attacking an activated aromatic ring. nih.govresearchgate.net More commonly, the amine undergoes substitution reactions with electrophilic partners. For instance, it can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides.

Condensation reactions with aldehydes or ketones can form imines (Schiff bases), although this is more typical for aliphatic amines. For aromatic amines, such reactions often require specific conditions or catalysis to proceed efficiently.

Radical Generation and Subsequent Pathways, including Deaminative Processes and Intramolecular Radical Cyclization

The amine functionality can be a precursor for radical generation. One common method involves the conversion to a diazonium salt, which can then undergo homolytic cleavage, particularly in the presence of a reducing agent, to form an aryl radical. This radical can then be trapped or undergo further reactions.

A particularly relevant pathway for this compound is intramolecular radical cyclization. rsc.org After the generation of an aryl radical at the C1 position (where the amine was attached), the radical can attack the proximate double bond of the allyloxy group. This type of cyclization is a powerful method for constructing new heterocyclic rings. beilstein-journals.org The process is often initiated using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS). beilstein-journals.orglibretexts.org Visible-light-promoted protocols have also been developed for such transformations, sometimes eliminating the need for traditional photocatalysts. rsc.orgbeilstein-journals.org

The cyclization can proceed via different pathways, with the 6-exo-trig pathway often being kinetically favored, which would lead to the formation of a six-membered ring. The resulting cyclized radical intermediate would then be quenched to yield the final product, typically a substituted dihydrobenzofuran or related structure. rsc.orgresearchgate.net

Reactions of the Aromatic Nitrile Group

The cyano (-C≡N) group is a versatile functional group characterized by its strong electron-withdrawing nature and the electrophilicity of the carbon atom. fiveable.melibretexts.org

Hydrolysis and Derivatives of the Cyano Functionality

The nitrile group can be hydrolyzed to a carboxylic acid or, under controlled conditions, to an amide intermediate. lumenlearning.comopenstax.org The reaction proceeds under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. libretexts.orgyoutube.com Tautomerization of the initial adduct leads to an amide, which can often be isolated. lumenlearning.com With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH) with heating, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon. openstax.orglibretexts.org The intermediate imine anion is protonated by water to give an amide. openstax.org Further hydrolysis of the amide yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Basic | OH⁻, Heat; then H₃O⁺ | Amide | Carboxylic Acid |

Nucleophilic Additions to the Nitrile

The polarized carbon-nitrogen triple bond makes the nitrile carbon electrophilic and susceptible to attack by strong nucleophiles. libretexts.orgopenstax.org

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an intermediate imine anion upon an initial nucleophilic addition. chemistrysteps.com This intermediate is stable to further addition. Subsequent hydrolysis of the imine anion in an acidic workup yields a ketone. chemistrysteps.com This provides a valuable method for ketone synthesis.

Reduction to Primary Amines : Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. openstax.orglibretexts.org The resulting dianion is protonated during aqueous workup to yield the primary amine. openstax.org

Cycloaddition and Heterocycle Formation via the Cyano Group

The cyano group, or nitrile, is a versatile functional group that can participate in cycloaddition reactions, serving as a dienophile or enophile to form various heterocyclic systems. mit.edunih.gov Although the nitrile functional group is generally unreactive in typical Diels-Alder reactions, its participation can be facilitated in intramolecular processes or under specific catalytic conditions. mit.edunih.gov These reactions represent a powerful strategy for constructing polycyclic pyridine derivatives and other nitrogen-containing heterocycles. nih.gov

One notable strategy involves a formal [2 + 2 + 2] cycloaddition, which proceeds through a pericyclic cascade. mit.edu In such pathways, an unactivated cyano group can function as a dienophile in an intramolecular Diels-Alder reaction or as an enophile in a thermal ene reaction. mit.edunih.gov For instance, the reaction cascade can be initiated by a propargylic ene reaction, followed by an intramolecular Diels-Alder cycloaddition where the nitrile serves as the 2π component. mit.edu

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the reactivity of related cyano-substituted anilines provides insight into potential transformations. For example, the intramolecular cyclization of Baylis–Hillman adducts derived from 2-cyanoaniline can be catalyzed by nickel to produce 2,3-dihydroquinolin-4(1H)-ones. rsc.org Another pathway involves the reaction of 2-cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl benzoate under basic conditions, which leads to an intramolecular nitrile-anionic cyclization, forming a pentacyclic cyano-enone. mdpi.com These examples underscore the potential of the cyano group in aniline derivatives to participate in ring-forming reactions.

The following table summarizes cycloaddition strategies involving the cyano group in various molecular scaffolds.

| Reaction Type | Role of Cyano Group | Substrate Type | Product | Reference |

| Formal [2+2+2] Cycloaddition | Dienophile | Propargylic alkyne with tethered nitrile | Polycyclic Pyridine | mit.edunih.gov |

| Intramolecular Ene Reaction | Enophile | Alkene with tethered nitrile | Allenylimine intermediate | nih.gov |

| Ni-Catalyzed Reductive Cyclization | Cyclization Precursor | Baylis–Hillman adduct of 2-cyanoaniline | 2,3-dihydroquinolin-4(1H)-one | rsc.org |

| Intramolecular Anionic Cyclization | Electrophilic Center | β-oxonitrile | A-pentacyclic cyano-enone | mdpi.com |

Reactivity of the Allyloxy Ether Linkage

The allyloxy group in this compound contains two primary sites of reactivity: the allylic double bond and the ether oxygen linkage. These sites allow for a diverse range of chemical transformations.

The double bond within the allyloxy group is susceptible to attack by both electrophiles and nucleophiles. Electrophilic addition reactions are characteristic of alkenes. Nucleophilic substitution at the allylic position is also a common transformation, often proceeding through an SN2' mechanism where the nucleophile attacks the gamma carbon, leading to a rearrangement of the double bond. youtube.com

The stability of the intermediate allylic carbocation, radical, or anion, which is delocalized over two carbon atoms through resonance, facilitates these reactions. youtube.comyoutube.com Allyl compounds are generally excellent substrates for SN2 reactions. youtube.com The use of transition metal catalysts, particularly palladium, is well-established for facilitating allylic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org Double allylic substitution, though challenging due to issues of chemo- and regioselectivity, can be a powerful method for building molecular complexity. chemrxiv.org

Aryl allyl ethers, such as this compound, are classic substrates for nih.govnih.gov-sigmatropic rearrangements, most notably the Claisen rearrangement. masterorganicchemistry.comimperial.ac.uk This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of a new C-C sigma bond and the migration of the allyl group from the oxygen to an ortho-position on the aromatic ring. masterorganicchemistry.com The reaction is thermally driven and proceeds through a cyclic, chair-like transition state. imperial.ac.uk

For this compound, the Claisen rearrangement would be expected to yield 3-allyl-4-amino-2-hydroxybenzonitrile. The transformation is generally irreversible due to the subsequent tautomerization of the intermediate cyclohexadienone to the stable aromatic phenol. imperial.ac.uk The Cope rearrangement is a related all-carbon nih.govnih.gov-sigmatropic process. masterorganicchemistry.comnih.gov Catalytic asymmetric versions of these rearrangements have been developed using chiral N,N'-dioxide metal complexes, enabling the synthesis of optically active products with high yield and enantioselectivity. nih.gov

The allyl ether group is frequently used as a protecting group for alcohols and phenols in organic synthesis due to its stability under many acidic and basic conditions. organic-chemistry.org Its removal, or cleavage, can be accomplished under specific, often mild, conditions.

A common method involves isomerization of the allyl group to a prop-1-enyl ether, which is then readily hydrolyzed. This isomerization can be catalyzed by palladium on activated charcoal (Pd/C) in the presence of an acid. uspto.gov Alternatively, various palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are effective catalysts for deallylation. organic-chemistry.org These reactions often employ a hydride source, like polymethylhydrosiloxane (PMHS), in the presence of a co-catalyst such as zinc chloride (ZnCl₂). organic-chemistry.org This system is advantageous for its chemoselectivity, efficiency, and mild reaction conditions. organic-chemistry.org

The following table details various reagent systems used for the cleavage of allyl ethers.

| Catalyst / Reagent System | Solvent | Conditions | Notes | Reference |

| Pd/C, p-toluenesulfonic acid | Methanol (B129727)/Water | Reflux | Isomerization followed by hydrolysis | uspto.gov |

| Pd(PPh₃)₄, PMHS, ZnCl₂ | Dichloromethane | Ambient Temperature | Mild, chemoselective deprotection | organic-chemistry.org |

| Iodine (10 mol%) | Polyethylene glycol-400 | Room Temperature | Green, inexpensive catalyst system | researchgate.net |

| Ti(O-i-Pr)₄/MXn/Mg | THF | Not specified | Reductive cleavage | researchgate.net |

Derivatization can be achieved through reactions at the double bond, such as dihydroxylation, epoxidation, or hydroboration-oxidation, to introduce further functionality.

Intramolecular Cyclization and Polycyclic System Formation

The structure of this compound, featuring an aniline nitrogen, an allyloxy group, and a cyano group on an aromatic ring, provides multiple opportunities for intramolecular cyclization to form complex polycyclic systems. Such reactions are a cornerstone of heterocyclic synthesis.

Visible-light-mediated protocols have been developed for the synthesis of highly substituted indolines and 2,3-dihydrobenzofurans from N-allyl-2-haloanilines and 1-(allyloxy)-2-iodobenzenes, respectively. nih.gov These transformations proceed via an intramolecular radical cyclization, often promoted by an organosilane reagent like tris(trimethylsilyl)silane (TTMSS) and occur in the absence of a transition metal photocatalyst. nih.govrsc.org This approach could potentially be adapted for this compound, where cyclization could occur between the aniline nitrogen and the allyl group to form a substituted indoline, or between the aromatic ring and the allyl group to form a dihydrobenzofuran derivative after suitable modification.

Furthermore, novel routes to indole derivatives from N-substituted 2-alkenylanilines have been developed using an oxidation-intramolecular cyclization-elimination sequence. mdpi.com This metal-free method involves epoxidation of the alkene followed by an acid-catalyzed intramolecular cyclization and dehydration. mdpi.com The inherent functionalities within this compound make it a candidate for designing tandem reactions that could lead to the rapid construction of complex heterocyclic scaffolds. researchgate.net

| Cyclization Strategy | Substrate Type | Product | Conditions | Reference |

| Intramolecular Reductive Cyclization | N-allyl-2-haloanilines | Substituted Indolines | Visible light, TTMSS | nih.govrsc.org |

| Intramolecular Reductive Cyclization | 1-(allyloxy)-2-iodobenzene | 2,3-dihydrobenzofurans | Visible light, TTMSS | nih.gov |

| Oxidation-Cyclization-Elimination | N-substituted 2-alkenylanilines | Indole derivatives | Epoxidation (e.g., m-CPBA), acid-catalysis | mdpi.com |

Advanced Characterization Methodologies for 2 Allyloxy 4 Cyanoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-Allyloxy-4-cyanoaniline, providing precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons in this compound would result in a characteristic pattern of chemical shifts and coupling constants. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The allyloxy group would exhibit a set of signals corresponding to the vinylic protons (typically 5.0-6.5 ppm) and the methylene (B1212753) protons adjacent to the oxygen atom (around 4.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The carbon atom of the nitrile group (-C≡N) is expected to resonate in the range of 115-125 ppm. The aromatic carbons would generate a series of signals between 100 and 150 ppm, with the carbon attached to the oxygen of the allyloxy group appearing at the lower field end of this range. The carbons of the allyl group would be observed in the upfield region, with the methylene carbon bonded to oxygen resonating around 65-75 ppm and the vinylic carbons appearing between 115 and 135 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 100 - 150 |

| Amine NH₂ | Variable (broad singlet) | - |

| Allyl -OCH₂- | ~4.5 | 65 - 75 |

| Allyl -CH= | 5.8 - 6.2 | 130 - 135 |

| Allyl =CH₂ | 5.2 - 5.5 | 115 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of the compound.

For this compound (C₁₀H₁₀N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) could include the loss of the allyl group, the cyano group, or cleavage of the ether bond, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₀N₂O | 174.0793 |

| [M+H]⁺ | C₁₀H₁₁N₂O | 175.0871 |

| [M-C₃H₅]⁺ | C₇H₅N₂O | 133.0396 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. The sharp and intense absorption band corresponding to the stretching vibration of the nitrile group (C≡N) is a key diagnostic feature and typically appears around 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) would be visible as a pair of bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the allyloxy group would likely produce a strong absorption band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether linkage. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring and the allyl group would appear in the 1450-1650 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Allyl Group | C=C Stretch | 1620 - 1680 |

| Aryl-Alkyl Ether | C-O-C Stretch | 1200 - 1250 |

X-ray Diffraction Crystallography for Solid-State Analysis

For this compound that exists as a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure and crystal packing in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

A crystallographic study of this compound would reveal the spatial arrangement of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the nitrile nitrogen or the ether oxygen, would be identified and characterized. These interactions play a crucial role in the stability and physical properties of the crystalline material. Based on studies of similar structures like 2-amino-4-chlorobenzonitrile, it is anticipated that the molecules may form dimers or extended networks through N-H···N hydrogen bonds. analis.com.my

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values for illustrative purposes, as no published crystal structure for this compound was found.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would likely be effective for the analysis of this compound. Detection could be achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

For reaction monitoring, thin-layer chromatography (TLC) can provide a rapid qualitative assessment of the reaction progress by comparing the spot of the reaction mixture with those of the starting materials and the expected product. For more volatile and thermally stable aniline (B41778) derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be a powerful tool for purity analysis and separation from reaction byproducts.

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution and energy levels within the molecule.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound would describe the distribution and energy of its electrons in various orbitals. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties. The presence of the electron-donating allyloxy group and the electron-withdrawing cyano group on the aniline ring would significantly influence the energies and shapes of the molecular orbitals.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept within MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the allyloxy group, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would be influenced by the electron-withdrawing cyano group, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical stability and the energy required for electronic excitation.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. DFT calculations could be employed to predict a variety of properties for this compound, including:

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, hardness, and softness, as well as local reactivity descriptors like Fukui functions, could be calculated to predict the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: DFT can be used to simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Landscapes: The allyloxy group can rotate and adopt various conformations. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Intermolecular Interactions: These simulations can also model how a molecule of this compound interacts with other molecules, including solvent molecules or other solute molecules. This is crucial for understanding its solubility, aggregation behavior, and potential interactions with biological macromolecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to:

Map Reaction Pathways: By calculating the potential energy surface, researchers can identify the most likely pathways for a chemical reaction to proceed.

Identify Transition States: These calculations can determine the structure and energy of transition states, which are the high-energy intermediates that connect reactants and products. This information is vital for understanding the kinetics and feasibility of a reaction.

While specific data tables and detailed research findings for this compound are not available, the application of these computational and theoretical methods would undoubtedly provide a wealth of information about its chemical nature. Future research in this area would be a valuable contribution to the field of computational chemistry and the understanding of substituted aniline derivatives.

An article focusing on the chemical compound “this compound” is not available at this time. There is currently a lack of specific research information on this particular compound in the public domain.

Conclusion

While 2-Allyloxy-4-cyanoaniline remains a compound with limited direct characterization in the existing chemical literature, its molecular architecture, featuring a confluence of aniline (B41778), allyl ether, and nitrile functionalities, points to a rich and versatile chemical profile. A plausible and efficient synthetic pathway via the O-allylation of 4-amino-3-hydroxybenzonitrile (B1279274) can be proposed based on well-established synthetic methodologies. Its predicted spectroscopic signatures and chemical properties underscore its potential as a valuable and adaptable building block in organic synthesis. The strategic arrangement of its functional groups opens promising avenues for its application as a precursor in the construction of diverse heterocyclic scaffolds, such as quinazolines, and as a novel monomer for the development of functionalized polymers. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential as a versatile tool for the synthetic chemist.

Potential Applications of 2 Allyloxy 4 Cyanoaniline in Materials Science and Organic Synthesis

Exploration as a Monomer for Covalent Organic Frameworks (COFs) and Porous Polymeric Materials

The molecule 2-Allyloxy-4-cyanoaniline is a bespoke building block whose distinct functional groups—a primary aniline (B41778) amine, a nitrile moiety, and an allyloxy substituent—offer a unique combination for the design of advanced polymeric materials. While its specific use in the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers is a novel area of exploration, the chemical nature of its functionalities provides a strong theoretical basis for its potential applications in this field. The strategic placement of these groups allows for its potential role as both a primary structural monomer and a platform for post-synthetic modification.

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their pre-designable skeletons and nanopores make them promising materials for applications in gas storage, catalysis, and electronics. nih.gov The development of new monomers is crucial for the expansion and functional diversification of these materials.

The potential of this compound as a monomer stems from the versatile reactivity of its constituent parts. The primary amine (-NH₂) of the aniline group is a common reactive site for forming the linkages that constitute the backbone of many COFs and porous organic polymers (POPs). For instance, it can readily undergo condensation reactions with aldehyde-containing monomers to form crystalline imine-linked COFs. nih.gov

Simultaneously, the cyano (-C≡N) and allyloxy (-O-CH₂-CH=CH₂) groups can be regarded as functional pendants. The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the resulting polymer framework. rsc.org The allyl group, with its reactive double bond, is particularly suited for post-synthetic modification, allowing for the covalent grafting of additional functionalities onto the polymer scaffold after its initial synthesis. nih.gov

This dual-functionality—participating in framework formation while presenting reactive sites for further functionalization—makes this compound a compelling candidate for creating highly tailored porous materials.

Detailed Research Findings

Currently, specific research focused exclusively on the use of this compound as a monomer for COFs or POPs is not extensively documented in publicly available literature, indicating its status as a novel or specialized building block. However, the principles governing its potential reactivity and incorporation into such frameworks can be inferred from extensive research on analogous aniline, cyano-functionalized, and allyl-functionalized monomers.

The primary pathway for incorporating this compound into a COF would be through a Schiff base reaction. This involves the condensation of its aniline amine group with a bi- or tri-functional aldehyde monomer, such as terephthalaldehyde (B141574) or 1,3,5-triformylbenzene. This reaction is one of the most robust and widely used methods for synthesizing crystalline imine-based COFs due to its efficiency and the chemical stability of the resulting linkage. nih.gov

The presence of the cyano and allyloxy groups on the monomer would be expected to decorate the walls of the COF pores. The cyano group, with its Lewis basic nitrogen atom, could enhance the affinity of the material for specific guest molecules, such as carbon dioxide, which has a known affinity for nitrogen-rich surfaces. rsc.org Porous organic polymers incorporating macrocyclic units with electron-deficient cavities have shown high affinity for CO₂. researchgate.net

The allyloxy group provides a versatile handle for post-synthetic modification. The terminal double bond can participate in a range of chemical transformations, including:

Thiol-ene "click" chemistry: A highly efficient reaction for grafting thiol-containing molecules onto the framework.

Oxidation: The double bond can be converted to an epoxide or diol, introducing new functional groups.

Polymerization: The allyl groups could potentially be polymerized to cross-link the framework or grow polymer brushes within the pores.

This post-synthetic modification capability would allow for the precise tuning of the chemical and physical properties of the porous material after its initial synthesis, tailoring it for specific applications like targeted molecular adsorption or catalysis.

The table below summarizes the potential roles and synthetic utility of the distinct functional groups within the this compound monomer when used in the construction of porous polymeric materials.

| Functional Group | Potential Role in Polymer Synthesis | Type of Reaction | Resulting Feature in Final Material |

| Aniline (-NH₂) ** | Primary structural linkage formation | Schiff Base Condensation (with aldehydes) | Imine (-C=N-) linked covalent framework |

| Cyano (-C≡N) | Pore wall functionalization; electronic property modulation | N/A (incorporated as a pendant group) | Enhanced binding sites for polar guests (e.g., CO₂); modified electronic band structure |

| Allyloxy (-O-CH₂-CH=CH₂) ** | Post-synthetic modification anchor | Thiol-ene click reaction, Oxidation, Polymerization | Covalently grafted functional molecules, increased hydrophilicity, or inter-framework cross-linking |

Future Research Directions and Emerging Paradigms

Development of Innovative Catalytic Systems for Transformations of 2-Allyloxy-4-cyanoaniline

The molecular architecture of this compound, featuring an aniline (B41778) moiety, a nitrile group, and an allyl ether, presents multiple reactive sites for catalytic transformations. Future research will likely focus on developing novel catalytic systems to selectively functionalize this molecule.

One promising area is the development of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-N and C-C bond formation, and their application to this compound could lead to a diverse range of derivatives. For instance, innovative phosphine (B1218219) ligands could be designed to enable highly efficient Buchwald-Hartwig amination reactions at the amino group, or Suzuki and Heck couplings involving the aromatic ring. The development of catalysts that can selectively activate specific C-H bonds on the aromatic ring would be a significant advancement, allowing for direct and atom-economical functionalization.

Furthermore, the allyl group is amenable to a variety of catalytic transformations. Research into transition-metal catalysts, for reactions such as hydroformylation, epoxidation, or Tsuji-Trost allylic alkylation, could yield valuable synthetic intermediates. A key challenge and a direction for future research will be the development of catalytic systems that exhibit high chemoselectivity, allowing for the transformation of one functional group while leaving the others intact. High-throughput screening of catalyst libraries could accelerate the discovery of optimal conditions for these selective transformations.

Table 1: Potential Catalytic Transformations of this compound

| Catalytic System | Target Functional Group | Potential Transformation |

|---|---|---|

| Palladium/Phosphine Ligands | Amino Group, Aromatic Ring | Buchwald-Hartwig Amination, Suzuki Coupling, Heck Coupling, C-H Activation |

| Rhodium/Iridium Complexes | Allyl Group | Hydroformylation, Isomerization |

| Molybdenum/Tungsten Complexes | Allyl Group | Epoxidation |

Bio-Inspired Synthesis and Biocatalytic Approaches

Nature often provides elegant and efficient synthetic strategies. Bio-inspired synthesis and biocatalysis represent a growing field with the potential to offer greener and more selective routes for the transformation of this compound.

Future research could explore the use of enzymes to catalyze reactions on the this compound scaffold. For example, oxidoreductases could be employed for the selective oxidation of the allyl group to form corresponding alcohols, aldehydes, or epoxides. Lipases could be used for the enantioselective acylation of the amino group, providing a route to chiral derivatives. The nitrile group could also be a target for enzymatic hydrolysis to the corresponding amide or carboxylic acid using nitrilases, which often operate under mild conditions.

A particularly interesting avenue would be the exploration of "designer enzymes," engineered through directed evolution to exhibit high activity and selectivity for non-natural substrates like this compound. This approach could unlock novel synthetic pathways that are difficult to achieve through traditional chemical methods. Bio-inspired approaches could also guide the synthesis of complex molecules where this compound serves as a starting material, mimicking biosynthetic pathways to create novel bioactive compounds.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of this compound into continuous flow platforms is a logical next step for its efficient and safe derivatization.

Future research in this area could focus on developing multi-step flow syntheses that utilize this compound as a key building block. For instance, a flow reactor could be designed for the initial catalytic functionalization of the aniline, followed by an in-line purification step and a subsequent reaction of the allyl or cyano group in a second reactor. This "telescoped" synthesis would streamline the production of complex derivatives and reduce waste.

The development of packed-bed reactors containing immobilized catalysts or enzymes would be particularly beneficial. This would allow for the continuous transformation of this compound with easy separation of the product from the catalyst, enhancing the sustainability of the process. Automated synthesis platforms, which combine robotics with flow chemistry, could be programmed to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery or materials science.

Table 2: Potential Continuous Flow Processes Involving this compound

| Flow Reactor Type | Key Feature | Potential Application |

|---|---|---|

| Microreactor | High surface-to-volume ratio | Precise control of exothermic reactions |

| Packed-bed Reactor | Immobilized catalyst/enzyme | Continuous synthesis with catalyst recycling |

Rational Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of novel functional materials. The rational design of these materials, guided by computational modeling, is a key future research direction.

The aniline and nitrile functionalities suggest that this compound could be a precursor for conductive polymers. The polymerization of aniline derivatives is a well-established field, and the presence of the allyloxy and cyano groups could be used to tune the electronic and physical properties of the resulting polymers. For example, the allyl group could be used for cross-linking, leading to the formation of robust polymer networks.

The cyano group is known to have a large dipole moment, which could be exploited in the design of piezoelectric or ferroelectric materials. Furthermore, the aromatic nature of the molecule, combined with its functional groups, makes it a candidate for the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic properties of polymers and other materials derived from this compound, guiding the synthetic efforts towards materials with desired functionalities. The development of functional scaffolds for tissue engineering is another area where derivatives of this compound could find application, for instance, in the creation of electroactive scaffolds.

Q & A

Basic: How can researchers synthesize 2-Allyloxy-4-cyanoaniline with high purity, and what analytical methods are critical for verifying its structural integrity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions between 4-cyanoaniline and allyl bromide under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Post-synthesis, purity should be assessed via:

- HPLC (using a C18 column and UV detection at 254 nm).

- Melting Point Analysis (though data is unavailable for this compound, comparative studies with analogs like 4-n-Hexyloxyaniline suggest a range of 80–120°C) .

- 1H/13C NMR to confirm allyloxy and cyano group integration.

- FT-IR (expected peaks: ~2230 cm⁻¹ for C≡N, ~1250 cm⁻¹ for C-O-C).

Note: Always cross-reference with analogs (e.g., 4-Fluoro-2-methylaniline) for spectral interpretation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation reported in structurally similar compounds) .

- Storage: In airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture exposure. Store away from oxidizing agents (e.g., peroxides) .

- Waste Disposal: Follow EPA/TSCA guidelines for aromatic amines. Neutralize residual compound with dilute HCl before aqueous disposal .

Advanced: How can researchers address the lack of physicochemical data (e.g., solubility, vapor pressure) for this compound?

Methodological Answer:

- Solubility Testing: Use a shake-flask method with solvents (e.g., DMSO, ethanol, hexane) at 25°C. Monitor saturation via UV-Vis spectroscopy.

- Vapor Pressure Estimation: Apply the Antoine equation using boiling point data from analogs (e.g., 4-n-Hexyloxyaniline: predicted VP ≈ 0.01 mmHg at 25°C) .

- Computational Modeling: Use COSMO-RS or DFT simulations to predict logP and solubility parameters .

Advanced: How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the allyloxy group.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C. For kinetic studies, use Arrhenius plots to predict shelf-life .

Key Risk: Degradation may release hazardous byproducts (e.g., cyanide under extreme pH) .

Advanced: What experimental strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological Answer:

- Controlled Variable Testing: Repeat synthesis with deuterated solvents and varying concentrations to rule out solvent effects.

- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by allyl group rotation or conjugation with the cyano group.

- Comparative Analysis: Cross-validate with derivatives like 4-Phenylaniline to distinguish electronic effects .

Documentation: Follow Beilstein Journal guidelines for reporting spectral discrepancies in supplementary materials .

Advanced: How can computational chemistry predict the reactivity of this compound in radical polymerization or photochemical applications?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to identify reactive sites (e.g., allyl group for radical initiation).

- TD-DFT: Simulate UV-Vis spectra to assess photoactivity and potential for light-induced degradation .

- Molecular Dynamics: Model interactions with common monomers (e.g., styrene) to predict copolymerization behavior.

Advanced: What methodologies are recommended for detecting and quantifying trace impurities (e.g., allyl alcohol, aniline derivatives) in synthesized batches?

Methodological Answer:

- GC-MS Headspace Analysis: Detect volatile impurities (allyl alcohol) with a DB-5 column and EI ionization.

- LC-MS/MS in MRM Mode: Target non-volatile impurities (e.g., 4-cyanoaniline) using a zwitterionic HILIC column.

- Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination .

Advanced: How can researchers mitigate risks when scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using response surface methodology.

- Batch Record Documentation: Adhere to Beilstein Journal standards for detailed procedural reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.